Structural Differentiation: The 3-(Dimethylamino)benzamide Motif as a Key Pharmacophoric Distinguisher
CAS 1251685-12-7 is differentiated from all other indeno[1,2-d]thiazole benzamides by the presence of a 3-(dimethylamino) substituent on the benzamide phenyl ring. The unsubstituted parent N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (MW 292.4 g/mol, C₁₇H₁₂N₂OS) lacks this ionizable tertiary amine functionality entirely . The dimethylamino group increases the molecular weight to 335.4 g/mol (+43 Da), introduces a hydrogen bond acceptor (HBA count = 4 vs. 3 for the unsubstituted analog), and adds a protonatable site absent in halogenated analogs such as 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 681157-27-7) . These structural features directly impact both physicochemical properties (LogP, solubility) and target-binding pharmacophore complementarity [1].
| Evidence Dimension | Structural and physicochemical differentiation: molecular weight, hydrogen bond acceptor count, ionizable group presence |
|---|---|
| Target Compound Data | MW = 335.4 g/mol; Molecular formula = C₁₉H₁₇N₃OS; HBA count = 4; Contains ionizable 3-(dimethylamino) group (tertiary amine, predicted pKa ~7.5) |
| Comparator Or Baseline | N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (unsubstituted parent): MW = 292.4 g/mol, C₁₇H₁₂N₂OS, HBA count = 3, no ionizable amine. 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 681157-27-7): MW = 371.3 g/mol, C₁₇H₁₁BrN₂OS, no basic amine |
| Quantified Difference | +43 Da vs. unsubstituted analog; +1 H-bond acceptor; gain of pH-dependent ionization capacity absent in both comparators |
| Conditions | Structural comparison based on molecular formula, SMILES notation, and computed descriptors from Chemsrc and PubChem databases |
Why This Matters
The ionizable dimethylamino group uniquely enables pH-dependent solubility tuning and potential salt formation for formulation development—capabilities absent in the unsubstituted and halogenated analogs, directly influencing procurement decisions for in vivo studies requiring optimized pharmacokinetic profiles.
- [1] Zhou M, Ning C, Liu R, He Y, Yu N. Bioorg Med Chem Lett. 2013;23(11):3200-3. Demonstrates that substituent identity on the benzamide ring modulates biological activity of indeno[1,2-d]thiazole derivatives against HDAC enzymes. View Source
